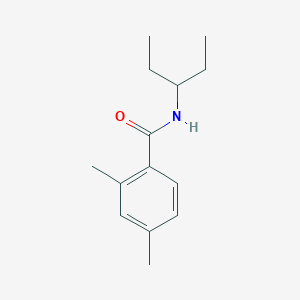
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Bis(3-phenylacrylamide) cyclohexane and is a derivative of acrylamide. In
Wirkmechanismus
The mechanism of action of N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) is not fully understood. However, it is believed that the compound interacts with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of these biomolecules.
Biochemical and Physiological Effects
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells such as MCF-7 and HeLa cells. It has also been shown to have antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. In addition, the compound has been shown to have antioxidant activity and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) in lab experiments is its ability to form stable networks. This property makes it useful in the preparation of hydrogels and nanoparticles for drug delivery applications. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in biological applications.
Zukünftige Richtungen
There are several future directions for research on N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide). One area of research could focus on the development of new synthetic methods for the compound that can improve its solubility and yield. Another area of research could focus on the use of the compound in the development of new materials for tissue engineering applications. Additionally, further studies could be conducted to explore the mechanism of action of the compound and its potential applications in drug discovery and delivery.
Conclusion
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) is a synthetic compound that has potential applications in various scientific research fields. The compound can be synthesized through the reaction of cyclohexanedimethanol with 3-phenylacryloyl chloride in the presence of a base. It has been shown to have various biochemical and physiological effects and can be used in the preparation of hydrogels and nanoparticles for drug delivery applications. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in drug discovery and delivery.
Synthesemethoden
The synthesis of N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) involves the reaction of cyclohexanedimethanol with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N,N'-1,2-cyclohexanediylbis(3-phenylacrylamide) has been used in various scientific research applications such as drug delivery, bioimaging, and materials science. The compound has been used as a building block for the synthesis of polymers and hydrogels due to its ability to form stable networks. It has also been used as a crosslinker in the preparation of nanoparticles for drug delivery applications.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enoyl]amino]cyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-23(17-15-19-9-3-1-4-10-19)25-21-13-7-8-14-22(21)26-24(28)18-16-20-11-5-2-6-12-20/h1-6,9-12,15-18,21-22H,7-8,13-14H2,(H,25,27)(H,26,28)/b17-15+,18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZUNAPYHWPRBG-YTEMWHBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C(CC1)NC(=O)/C=C/C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-N,N'-cyclohexane-1,2-diylbis(3-phenylprop-2-enamide) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)

![1-acetyl-N-{4-[(benzylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5294563.png)
![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)

![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)
![3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)
![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5294612.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)
![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)